N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)ethanediamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(3-methylphenyl)ethanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexene ring with a hydroxyl group, a methylphenyl group, and an ethanediamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the hydroxyl group. The next step involves the attachment of the methylphenyl group through a Friedel-Crafts alkylation reaction. Finally, the ethanediamide linkage is formed through a condensation reaction with appropriate amine and acid derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the cyclohexene ring or the ethanediamide linkage.
Substitution: The methylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyclohexene ring can produce a cyclohexane derivative.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(3-methylphenyl)ethanediamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(3-methylphenyl)ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-methylphenyl)ethanediamide
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(4-methylphenyl)ethanediamide
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide
Uniqueness
Compared to similar compounds, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(3-methylphenyl)ethanediamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the hydroxyl group on the cyclohexene ring
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-6-5-7-13(10-12)18-15(20)14(19)17-11-16(21)8-3-2-4-9-16/h3,5-8,10,21H,2,4,9,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPQVGCLSFKZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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